1H,3H-Thiazolo(3,4-a)benzimidazole, 3-methyl-1-phenyl-, (1R,3R)-rel-
Description
The compound 1H,3H-Thiazolo(3,4-a)benzimidazole, 3-methyl-1-phenyl-, (1R,3R)-rel- (hereafter referred to as the target compound) belongs to the thiazolobenzimidazole (TBZ) family, a class of heterocyclic molecules characterized by fused thiazole and benzimidazole rings. Its molecular formula is C₁₃H₁₁N₂S, with a (1R,3R)-relative configuration, and it features a 3-methyl group and a 1-phenyl substituent . This structural framework is critical for its biological activities, including antitumor and antiviral properties, as observed in related TBZ derivatives .
Properties
CAS No. |
217321-87-4 |
|---|---|
Molecular Formula |
C16H14N2S |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
(1R,3R)-3-methyl-1-phenyl-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C16H14N2S/c1-11-15-17-13-9-5-6-10-14(13)18(15)16(19-11)12-7-3-2-4-8-12/h2-11,16H,1H3/t11-,16-/m1/s1 |
InChI Key |
VASRVNJXKGXTDI-BDJLRTHQSA-N |
Isomeric SMILES |
C[C@@H]1C2=NC3=CC=CC=C3N2[C@H](S1)C4=CC=CC=C4 |
Canonical SMILES |
CC1C2=NC3=CC=CC=C3N2C(S1)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Thiocyanatoalkylbenzimidazoles
A key method involves the intramolecular cyclization of 2-thiocyanatoalkylbenzimidazoles under mild conditions to yield 1-imino-1H,3H-thiazolo[3,4-a]benzimidazoles in good yields.
- Step 1: Synthesis of 2-thiocyanatoalkylbenzimidazole intermediate by reaction of benzimidazole derivatives with thiocyanate sources.
- Step 2: Intramolecular cyclization promoted by mild heating or catalytic conditions, leading to ring closure and formation of the thiazolo fused system.
- Advantages: Mild reaction conditions, good yields, and relatively straightforward purification.
Cyclization Using Thiourea or Thioamide Intermediates
Another common approach is the reaction of benzimidazole derivatives with thiourea or thioamide compounds, followed by cyclization under acidic or basic conditions.
- Step 1: Preparation of benzimidazole derivatives functionalized with appropriate side chains.
- Step 2: Reaction with thiourea or thioamide to introduce sulfur functionality.
- Step 3: Cyclization induced by acid/base catalysis to form the fused thiazolo ring.
- Reaction conditions: Often reflux in solvents like ethanol or DMF, with catalysts such as acids or bases to facilitate ring closure.
Multi-step Synthesis Involving Benzimidazole Precursors
In some synthetic routes, benzimidazole precursors are first synthesized via condensation reactions (e.g., between o-phenylenediamine and aldehydes or carboxylic acids), followed by functionalization and cyclization steps to yield the target compound.
- Example: Esterification of 3,4-diaminobenzoic acid to methyl 3,4-diaminobenzoate, followed by condensation with benzaldehyde derivatives to form substituted benzimidazoles.
- Subsequent steps: Introduction of sulfur-containing groups and cyclization to form thiazolo fused rings.
- Characterization: Spectroscopic methods (NMR, FT-IR, UV-Vis) confirm structure and purity.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Formation of benzimidazole | o-Phenylenediamine + aldehyde, reflux | Acidic or neutral conditions |
| Introduction of thiourea | Thiourea or thioamide, solvent (ethanol/DMF) | Stirring or reflux, mild heating |
| Cyclization | Acid/base catalyst, mild heating or reflux | Intramolecular ring closure |
| Purification | Solvent extraction, recrystallization | TLC monitoring for reaction completion |
Optimization of temperature, solvent, and catalyst concentration is critical to maximize yield and stereoselectivity, especially to obtain the (1R,3R)-rel stereochemistry.
Characterization and Confirmation of Structure
- NMR Spectroscopy: 1H and 13C NMR confirm the presence of methyl and phenyl groups, and the fused ring system.
- FT-IR: Characteristic bands for thiazole and benzimidazole rings.
- Mass Spectrometry: Confirms molecular weight and purity.
- X-ray Crystallography: Provides definitive stereochemical and structural confirmation, showing planarity and bond angles consistent with the fused heterocycle.
Summary Table of Preparation Methods
Research Findings and Practical Notes
- The stereochemistry (1R,3R) is controlled by the cyclization step and choice of reaction conditions.
- Mild reaction conditions favor higher yields and reduce side reactions.
- The fused thiazolo[3,4-a]benzimidazole system is stable and amenable to further functionalization for pharmaceutical applications.
- Spectroscopic and crystallographic data confirm the integrity and stereochemistry of the synthesized compounds.
- The methods are adaptable for synthesizing analogs with different substituents for biological activity screening.
Chemical Reactions Analysis
Types of Reactions
1H,3H-Thiazolo(3,4-a)benzimidazole, 3-methyl-1-phenyl-, (1R,3R)-rel- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are tailored to the specific reaction and desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or alkyl groups.
Scientific Research Applications
Antitumor Activity
A series of studies have demonstrated the antitumor potential of thiazolo[3,4-a]benzimidazole derivatives. For instance, a study synthesized various derivatives and evaluated their in vitro activity against 60 human tumor cell lines. Notably, compound 8c exhibited significant activity across all tested cell lines at concentrations between and , while compound 4a was particularly selective against CNS cancer cell lines .
Table 1: Antitumor Activity of Thiazolo[3,4-a]benzimidazole Derivatives
| Compound | Concentration (M) | Activity Level |
|---|---|---|
| 8c | to | High |
| 4a | Specific to CNS | Selective |
Anti-HIV Activity
The thiazolo[3,4-a]benzimidazole structure has been extensively studied for its role as a non-nucleoside reverse transcriptase inhibitor (NNRTI) against HIV-1. The lead compound, NSC 625487 , has shown effective inhibition of HIV-1 reverse transcriptase without affecting HIV-2 . Research indicates that structural modifications can enhance the efficacy of these compounds. For example, substituents at specific positions on the benzene ring can significantly impact biological activity .
Table 2: Structure-Activity Relationship of Anti-HIV Compounds
| Compound | Substituent Position | Inhibition Activity |
|---|---|---|
| NSC 625487 | 2',6'-difluorophenyl | High |
| Modified Derivative | Various | Variable |
Other Therapeutic Applications
In addition to their antitumor and anti-HIV properties, thiazolo[3,4-a]benzimidazoles have been explored for other therapeutic applications. Their unique structure allows for interactions with various biological targets. For instance, they have been investigated for their potential anti-inflammatory and antimicrobial activities. Recent patents also highlight the synthesis of novel derivatives aimed at enhancing these properties .
Table 3: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Antitumor | Inhibition across multiple cancers |
| Anti-HIV | Effective NNRTI |
| Anti-inflammatory | Potentially beneficial |
| Antimicrobial | Preliminary evidence available |
Mechanism of Action
The mechanism of action of 1H,3H-Thiazolo(3,4-a)benzimidazole, 3-methyl-1-phenyl-, (1R,3R)-rel- involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Antitumor Activity
Target Compound vs. Other TBZ Derivatives
Evidence from antitumor studies highlights the role of substituents in modulating activity:
- Compound 8c (1H,3H-thiazolo[3,4-a]benzimidazole derivative): Exhibited broad-spectrum activity against 60 human tumor cell lines at 10⁻⁷–10⁻⁵ M concentrations .
- Compound 4a : Showed high selectivity for central nervous system (CNS) cancer cell lines .
- Thiadiazole derivative 9b: Demonstrated potent activity against hepatocellular carcinoma (HepG2, IC₅₀ = 2.94 µM) .
Table 1: Antitumor Activity of Selected Compounds
Antiviral Activity
HIV-1 Reverse Transcriptase (RT) Inhibition
- TBZ (NSC 625487) : A lead compound with a 2,6-difluorophenyl group showed potent anti-HIV-1 activity (EC₅₀ = 0.02 µM) but suffered from metabolic instability .
- Oxazolo[3,4-a]benzimidazoles (OBZs) : Replacing sulfur with oxygen in the thiazole ring improved metabolic stability while retaining RT inhibitory activity (e.g., OBZ derivatives with EC₅₀ < 1 µM) .
- Target compound : The 3-methyl group may reduce metabolic degradation compared to TBZs, though its antiviral efficacy remains uncharacterized in the provided data.
Structural Conformation and SAR
- Butterfly-like conformation : Critical for RT inhibition in both TBZs and OBZs, as confirmed by molecular modeling .
- Substituent size : Bulky groups on the benzimidazole ring reduce activity due to steric clashes in the RT hydrophobic pocket . The target compound’s 1-phenyl group may balance steric effects and binding affinity.
Table 2: Antiviral Activity and Structural Features
Anti-Enterovirus Activity
- 2,6-Dihalophenyl TBZs : Compounds like 2,6-dichloro- or 2,6-difluoro-substituted TBZs exhibited potent anti-enterovirus activity (EC₅₀ = 0.1–1 µM) .
- Target compound : Lacks halogen substituents, suggesting reduced enterovirus inhibition compared to dihalogenated analogs.
Pharmacokinetic Properties
- TBZ (NSC 625487) : Rapid metabolism to sulfoxide and sulfone derivatives, low solubility, and poor oral bioavailability .
- OBZs : Sulfur-to-oxygen substitution enhanced metabolic stability and solubility .
- Target compound : The 3-methyl group may slow oxidative metabolism, but its pharmacokinetic profile requires further study.
Biological Activity
1H,3H-Thiazolo(3,4-a)benzimidazole derivatives have garnered attention due to their diverse biological activities, particularly in the fields of oncology and virology. The specific compound 1H,3H-thiazolo(3,4-a)benzimidazole, 3-methyl-1-phenyl-, (1R,3R)-rel- has demonstrated significant potential as an antitumor and antiviral agent. This article explores its biological activity through various studies and findings.
Antitumor Activity
A series of studies have evaluated the antitumor properties of thiazolo[3,4-a]benzimidazoles. Notably, a study synthesized multiple derivatives and tested them against 60 human tumor cell lines. The results indicated that some compounds exhibited substantial tumor growth inhibition and cellular selectivity. For instance:
- Compound 8c : Showed activity across all tested cell lines at concentrations between to M.
- Compound 4a : Demonstrated high selectivity against central nervous system (CNS) cancer cell lines .
Antiviral Activity
The antiviral efficacy of thiazolo[3,4-a]benzimidazoles has also been investigated, particularly against HIV. A notable compound in this category is trans-1-(2,6-difluorophenyl)-3-methyl-1H,3H-thiazolo[3,4-a]benzimidazole. Key findings include:
- Inhibition of HIV-1 : This compound significantly inhibited HIV-1 replication in vitro while showing no activity against HIV-2 or simian immunodeficiency virus. The structural modifications in the phenyl ring influenced its potency .
- Mechanism of Action : The compound acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI), with structure-activity relationship studies indicating that the size and shape of substituents at specific positions are crucial for binding efficacy .
Structure-Activity Relationship (SAR)
The biological activity of thiazolo[3,4-a]benzimidazoles is closely linked to their chemical structure. Variations in substituents lead to different levels of activity:
| Compound | Substituent | IC50 (nM) | Activity Type |
|---|---|---|---|
| 1 | 2,6-Difluorophenyl | 200 | Anti-HIV |
| 2 | Methyl | Varies | Antitumor |
| 3 | Nitro | Varies | Antiviral |
These findings emphasize the importance of specific molecular configurations in enhancing biological activity .
Case Study 1: Antitumor Efficacy
In a comprehensive study published in PubMed, researchers synthesized a range of thiazolo[3,4-a]benzimidazoles and assessed their antitumor effects. Among the derivatives tested, compound 8c was identified as the most potent across various cancer cell lines. This highlights the potential for developing targeted therapies based on these compounds .
Case Study 2: Antiviral Mechanism
Another significant study focused on the mechanism by which thiazolo[3,4-a]benzimidazoles inhibit HIV replication. The research demonstrated that structural modifications could enhance binding affinity to reverse transcriptase, thereby improving antiviral efficacy. The most effective compounds were characterized using X-ray crystallography and NMR analysis to confirm their conformational stability .
Q & A
Q. What are the optimal synthetic routes for 1H,3H-thiazolo[3,4-a]benzimidazole derivatives, and how can reaction conditions be tailored to improve yields?
The synthesis typically involves a one-pot condensation of o-phenylenediamine, 2-mercaptoacetic acid, and aromatic aldehydes under reflux in dry benzene. However, microwave-assisted synthesis in toluene reduces reaction time from hours to 12 minutes, enhancing efficiency and yield (up to 85%) . Key parameters include solvent choice (DMF for conventional heating vs. toluene for microwaves), catalyst selection (e.g., montmorillonite K-10 clay), and temperature control. For the 3-methyl-1-phenyl variant, stereochemical control during cyclization is critical, achieved via trans-arrangement of substituents to stabilize intramolecular hydrogen bonds .
Q. How does stereoisomerism influence the anti-HIV-1 activity of this compound?
The (1R,3R)-rel configuration is essential for binding to HIV-1 reverse transcriptase (RT). X-ray crystallography and NMR show that the trans configuration stabilizes a butterfly-like conformation via intramolecular H-bonds between fluorine atoms (if present) and H-1/H-3 protons. The R-(+) enantiomer exhibits 10-fold higher activity than the S-(−) isomer due to better steric fit in RT's hydrophobic pocket . Researchers should prioritize chiral resolution techniques (e.g., HPLC with chiral columns) and validate configurations via X-ray diffraction or NOESY experiments.
Q. What analytical methods are recommended for characterizing thiazolobenzimidazole derivatives?
Use a combination of:
- 1H/13C NMR to confirm substituent positions and stereochemistry .
- X-ray crystallography to resolve absolute configuration and intramolecular interactions .
- HPLC-MS for purity assessment and chiral separation .
- IR spectroscopy to detect functional groups like C-S (650–750 cm⁻¹) and C=N (1600–1680 cm⁻¹) .
Advanced Research Questions
Q. How can structural modifications enhance potency against NNRTI-resistant HIV-1 strains?
Introducing electron-withdrawing groups (e.g., 2,6-difluorophenyl) at C-1 improves binding to RT's allosteric site, but resistance arises from mutations like K103N. Strategies include:
- Ring expansion : Replace benzimidazole with larger heterocycles (e.g., thiazolidin-4-one) to exploit alternative binding pockets .
- Hybrid scaffolds : Conjugate with coumarin or pyrazole moieties to increase steric bulk, reducing susceptibility to mutation-induced resistance .
- Protease-sensitive prodrugs : Incorporate ester or amide linkages to enhance bioavailability and target specificity .
Q. How do conflicting SAR data on substituent effects inform rational drug design?
Contradictions arise in the role of C-3 methyl groups: While 3-methyl enhances stability in some derivatives, it reduces activity in others due to steric clashes. Resolve this by:
- Molecular dynamics simulations : Compare binding energies of methylated vs. non-methylated analogs .
- Free-energy perturbation (FEP) studies : Quantify substituent contributions to binding affinity .
- Crystallographic overlays : Map steric occupancy in mutant RT (e.g., Y181C) to identify tolerated modifications .
Q. What methodologies assess the compound’s stability under physiological conditions?
- pH stability tests : Incubate in buffers (pH 1–9) and monitor degradation via HPLC. Thiazolobenzimidazoles are prone to hydrolysis at acidic pH .
- Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds (>200°C for most derivatives) .
- Microsomal assays : Use liver microsomes to predict metabolic stability and identify vulnerable sites (e.g., sulfur oxidation) .
Critical Considerations for Researchers
- Avoid overreliance on fluorinated analogs : While fluorophenyl groups enhance potency, they may increase metabolic instability .
- Prioritize enantiomeric purity : Even minor impurities in stereochemistry can drastically reduce efficacy .
- Cross-validate computational models : Combine docking (e.g., Glide SP) with experimental mutagenesis to confirm binding hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
